molecular formula C14H20O3 B14205212 3-Methyl-2,4-dipropoxybenzaldehyde CAS No. 820237-57-8

3-Methyl-2,4-dipropoxybenzaldehyde

Cat. No.: B14205212
CAS No.: 820237-57-8
M. Wt: 236.31 g/mol
InChI Key: QCCUQDOAGTZDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,4-dipropoxybenzaldehyde is an aromatic aldehyde with the molecular formula C13H18O3 This compound is characterized by a benzene ring substituted with a methyl group at the third position and two propoxy groups at the second and fourth positions, along with an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,4-dipropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-2,4-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydroxyl groups with propoxy groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,4-dipropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the propoxy groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-Methyl-2,4-dipropoxybenzoic acid.

    Reduction: 3-Methyl-2,4-dipropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2,4-dipropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.

    Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a precursor for the synthesis of bioactive compounds with therapeutic potential.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dipropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular processes. The propoxy groups may also influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

    2,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of propoxy groups.

    3-Methyl-2,4-dimethoxybenzaldehyde: Similar structure with methoxy groups and a methyl group at the third position.

    2,4-Dipropoxybenzaldehyde: Lacks the methyl group at the third position.

Uniqueness: 3-Methyl-2,4-dipropoxybenzaldehyde is unique due to the presence of both propoxy groups and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its reactivity and potential for derivatization set it apart from other similar compounds.

Properties

CAS No.

820237-57-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3-methyl-2,4-dipropoxybenzaldehyde

InChI

InChI=1S/C14H20O3/c1-4-8-16-13-7-6-12(10-15)14(11(13)3)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

QCCUQDOAGTZDQC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.